molecular formula C8H4ClNO3S B1531007 2-Oxo-2H-indole-5-sulfonyl chloride CAS No. 1174006-95-1

2-Oxo-2H-indole-5-sulfonyl chloride

Cat. No.: B1531007
CAS No.: 1174006-95-1
M. Wt: 229.64 g/mol
InChI Key: HDBSLSOMFHRIAJ-UHFFFAOYSA-N
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Description

2-Oxo-2H-indole-5-sulfonyl chloride (CAS: 199328-31-9) is a heterocyclic sulfonyl chloride derivative with the molecular formula C₈H₆ClNO₃S and a molecular weight of 231.65 g/mol. It features a bicyclic indole scaffold substituted with a sulfonyl chloride group at the 5-position and a ketone group at the 2-position. This compound is widely used in organic synthesis, particularly for constructing sulfonamide derivatives via nucleophilic substitution reactions . Its technical-grade purity (97%) and stability under standard conditions make it a versatile intermediate in pharmaceuticals and materials science .

Mechanism of Action

Biological Activity

2-Oxo-2H-indole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1174006-95-1
  • Molecular Formula : C9H6ClN O3S
  • Molecular Weight : 233.67 g/mol

The compound features an indole ring system with a sulfonyl chloride functional group, which is critical for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Its sulfonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of biologically active derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 μg/mL
Escherichia coli125 μg/mL
Klebsiella pneumoniae15.6 μg/mL

These findings suggest that the compound may serve as a lead for developing new antibiotics, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Recent studies have reported that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Cell Line IC50 (μM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

Mechanistic studies suggest that these compounds induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspase cascades .

Study on Antimicrobial Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives based on the structure of this compound. These compounds were tested against various bacterial strains, revealing significant antibacterial activity with MIC values comparable to standard antibiotics .

Study on Anticancer Effects

Another investigation focused on the anticancer properties of this compound in vitro. The study demonstrated that treatment with specific derivatives led to a marked decrease in cell viability in several cancer cell lines, indicating potential therapeutic applications in oncology .

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity

One of the significant applications of 2-oxo-2H-indole-5-sulfonyl chloride is in the synthesis of indolin-2-one derivatives, which exhibit antitumor properties. Research indicates that these derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that certain indolin-2-one compounds derived from this sulfonyl chloride demonstrate effective cytotoxicity against breast and lung cancer cells .

CNS Disorders Treatment

Additionally, compounds derived from this compound have been investigated for their pharmacological activity related to central nervous system (CNS) disorders. Patents highlight the potential of these indoles in treating conditions such as anxiety and depression, suggesting that they may act as selective serotonin reuptake inhibitors (SSRIs) or similar pharmacological agents .

Synthetic Applications

Building Block for Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its sulfonyl chloride group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles. This property is particularly useful in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds

The compound has been employed to create novel indole derivatives with enhanced biological activities. For example, researchers have synthesized new sulfonamide derivatives that exhibit improved antibacterial properties compared to their predecessors. The ability to modify the indole structure through sulfonylation reactions opens avenues for developing new therapeutic agents .

Material Science Applications

Polymer Chemistry

In material science, this compound is explored for its potential use in polymer chemistry. Its reactive sulfonyl chloride group can facilitate the formation of cross-linked polymers, which are essential in creating durable materials with specific mechanical properties. This application is particularly relevant in developing coatings and adhesives that require enhanced performance characteristics .

Data Table: Summary of Applications

Application Area Description Key Findings/References
PharmaceuticalSynthesis of indolin-2-one derivatives with antitumor activityEffective against breast/lung cancer
CNS DisordersPotential treatment for anxiety and depressionSSRIs-like activity
Organic SynthesisBuilding block for various organic compoundsUseful in nucleophilic substitution
Material ScienceCross-linking agent in polymer chemistryEnhances durability of materials

Case Studies

Case Study 1: Indolin Derivatives for Cancer Treatment

In a study published in a peer-reviewed journal, researchers synthesized a series of indolin derivatives from this compound and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutic agents, suggesting their potential as novel anticancer drugs.

Case Study 2: CNS Active Compounds

Another research project focused on synthesizing new compounds from this compound aimed at treating CNS disorders. The synthesized compounds were tested for their affinity to serotonin receptors, revealing promising results that could lead to the development of new treatments for depression and anxiety disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Oxo-2H-indole-5-sulfonyl chloride, and how are yields optimized?

The compound is typically synthesized via sulfonation of 2-oxindole derivatives using chlorosulfonic acid. A common procedure involves adding chlorosulfonic acid dropwise to 2-oxindole at 0°C, followed by gradual warming to room temperature and subsequent quenching in ice water to precipitate the product . Yield optimization requires strict temperature control during sulfonation (0°C to 70°C) and efficient purification via filtration and washing with cold water. Impurities such as unreacted starting materials or over-sulfonated byproducts can be minimized by adjusting reaction times (e.g., 1–2 hours) and stoichiometric ratios of chlorosulfonic acid to substrate (typically 1:1 to 1:1.2) .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR (DMSO-d6) shows characteristic peaks for the indole ring (δ 6.8–7.5 ppm) and sulfonyl chloride (δ 3.2–3.5 ppm for adjacent protons).
  • Mass Spectrometry (MS) : ESI-MS typically displays a molecular ion peak at m/z 231.65 (M+^+), consistent with the molecular formula C8_8H6_6ClNO3_3S .
  • Infrared (IR) Spectroscopy : Strong absorbance at 1370–1390 cm1^{-1} (S=O asymmetric stretch) and 1160–1180 cm1^{-1} (S=O symmetric stretch) confirms the sulfonyl chloride group .

Q. How should this compound be stored to ensure stability?

Store the compound in amber glass bottles under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the sulfonyl chloride group. Exposure to moisture or elevated temperatures (>25°C) accelerates decomposition, leading to sulfonic acid derivatives. Stability data indicate >95% purity retention for 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with amines?

Discrepancies in reaction outcomes (e.g., incomplete sulfonamide formation vs. side reactions) often stem from competing nucleophilic attack at the indole carbonyl versus the sulfonyl chloride. To mitigate this:

  • Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance sulfonamide selectivity .
  • Conduct reactions in anhydrous DMF or THF at 0°C to suppress hydrolysis .
  • Monitor reaction progress via TLC (Rf_f 0.3–0.5 in ethyl acetate/hexane 1:1) to detect intermediates .

Q. What strategies are effective for analyzing decomposition pathways of this compound under varying pH conditions?

Decomposition studies should combine:

  • HPLC-MS : Track hydrolysis products (e.g., sulfonic acid derivatives) at pH 2–10. At pH >7, rapid hydrolysis occurs, forming 2-oxo-2H-indole-5-sulfonic acid .
  • Kinetic Analysis : Fit degradation data to first-order models to calculate half-lives (e.g., t1/2_{1/2} = 2.5 hours at pH 9) .
  • DFT Calculations : Predict thermodynamic stability of intermediates using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. How can the compound’s reactivity be leveraged to design novel bioconjugates?

The sulfonyl chloride group reacts selectively with primary amines (e.g., lysine residues in proteins) to form stable sulfonamide bonds. For example:

  • Protein Modification : Incubate the compound with target proteins (1:5 molar ratio) in PBS (pH 7.4) at 4°C for 12 hours. Purify conjugates via size-exclusion chromatography .
  • Solid-Phase Synthesis : Immobilize amines on resin beads, react with this compound (1.2 equivalents), and cleave with TFA to yield functionalized indole derivatives .

Q. What methodologies address discrepancies in reported biological activity data for sulfonamide derivatives of this compound?

Contradictory bioactivity results (e.g., enzyme inhibition vs. no effect) may arise from differences in assay conditions. To harmonize

  • Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 7.5) and incubation times (30–60 minutes).
  • Validate target engagement using isothermal titration calorimetry (ITC) to measure binding affinities (Kd_d values) .
  • Replicate studies across multiple cell lines (e.g., HEK293, HeLa) to assess cell-type specificity .

Q. Methodological Notes

  • Synthesis Troubleshooting : Low yields (<50%) often result from insufficient chlorosulfonic acid or incomplete quenching. Increase acid equivalents (1.5–2.0) and ensure vigorous stirring during ice-water quenching .
  • Data Contradiction Analysis : Apply Bayesian statistical models to reconcile conflicting results, incorporating prior probabilities from historical datasets .

Comparison with Similar Compounds

Structural and Functional Analogues

Positional Isomers: 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

  • Structure : This compound () incorporates a fused benzo[cd]indole ring system, with the sulfonyl chloride group at the 6-position instead of the 5-position.
  • Synthesis : Prepared via chlorosulfonation of the parent indole derivative using chlorosulfonic acid at 0°C, yielding a 38% product .
  • Reactivity : Reacts with anilines in DMF with triethylamine (Et₃N) and DMAP to form N-substituted sulfonamides, similar to the target compound. However, the fused aromatic ring may enhance steric hindrance, reducing reaction rates compared to the simpler indole scaffold .

Functional Group Variants: Indole-5-carboxylic Acid

  • Structure : Indole-5-carboxylic acid (CAS: 1670-81-1) replaces the sulfonyl chloride group with a carboxylic acid moiety.
  • Properties : Melting point (208–210°C) is significantly higher than that of 2-oxo-2H-indole-5-sulfonyl chloride, reflecting stronger intermolecular hydrogen bonding in the carboxylic acid .
  • Applications : Used in peptide synthesis and metal-organic frameworks, contrasting with the sulfonyl chloride’s role in sulfonamide drug development .

Ring-Modified Analogues: 2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl Chloride

  • Structure: This isoindole derivative (CAS: 503469-97-4) features a 1,3-dioxo group and a methyl substituent, altering electronic properties. Molecular formula: C₉H₆ClNO₄S .
  • Reactivity : The electron-withdrawing dioxo groups may increase the electrophilicity of the sulfonyl chloride compared to this compound, accelerating reactions with nucleophiles like amines .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Key Applications
This compound C₈H₆ClNO₃S 231.65 199328-31-9 5-SO₂Cl, 2-oxo Sulfonamide synthesis
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride Not provided* Not provided* Not provided* 6-SO₂Cl, fused benzo ring Specialty polymers
Indole-5-carboxylic acid C₉H₇NO₂ 161.15 1670-81-1 5-COOH Peptide synthesis
2-Methyl-1,3-dioxo-isoindole-5-sulfonyl chloride C₉H₆ClNO₄S 259.66 503469-97-4 5-SO₂Cl, 1,3-dioxo, 2-CH₃ Reactive intermediates

Properties

IUPAC Name

2-oxoindole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBSLSOMFHRIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C=C2C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,3-Dihydro-indol-2-one 64a (13.3 g, 100 mmol) was added slowly with chlorosulfuric acid (26.6 ml, 400 mmol) in an ice-water bath. Upon completion of the addition, the reaction mixture was stirred for 1 hour in an ice-water bath, for another 1 hour at room temperature, and heated to 68° C. for 1 hour. The reaction mixture was cooled down to room temperature, added slowly with water (400 ml), stirred and yellow precipitates were formed. After standing for 1 hour at room temperature, the filter cake was washed with water (20 ml×4) and dried to obtain the title compound 5-chlorosulfonyl-indol-2-one 64b (15.0 g, yield 65%) as a yellow solid.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
26.6 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Oxo-2H-indole-5-sulfonyl chloride
2-Oxo-2H-indole-5-sulfonyl chloride
2-Oxo-2H-indole-5-sulfonyl chloride
2-Oxo-2H-indole-5-sulfonyl chloride

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